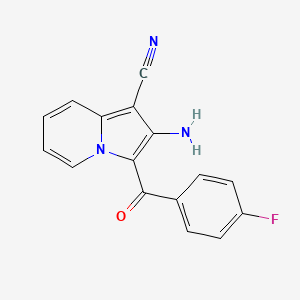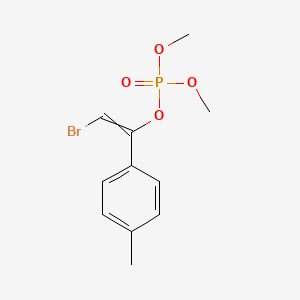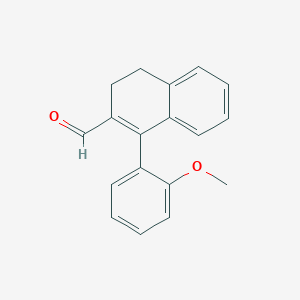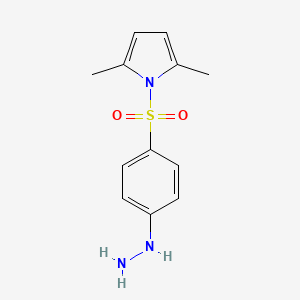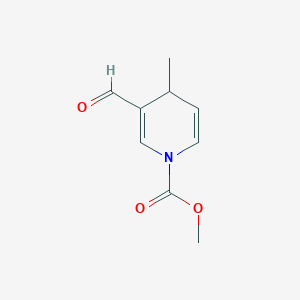![molecular formula C24H20N4O4 B14243194 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, nitro, and carbonitrile groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
准备方法
The synthesis of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-c]pyridine Core: This step involves the condensation of a suitable aldehyde with a malononitrile derivative in the presence of a base, such as piperidine, to form the pyrano[3,2-c]pyridine core.
Functional Group Introduction: The introduction of the amino, nitro, and phenylethyl groups is achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine, while the nitro group can be introduced through nitration reactions using nitric acid.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反应分析
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro group to convert it into an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
科学研究应用
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
相似化合物的比较
Similar compounds to 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other pyrano[3,2-c]pyridine derivatives with different functional groups. These compounds share a similar core structure but differ in their reactivity and biological activities due to variations in their functional groups. Some examples of similar compounds include:
2-amino-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Lacks the methyl group at the 7-position.
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C24H20N4O4 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20N4O4/c1-15-12-20-22(24(29)27(15)11-10-16-6-3-2-4-7-16)21(19(14-25)23(26)32-20)17-8-5-9-18(13-17)28(30)31/h2-9,12-13,21H,10-11,26H2,1H3 |
InChI 键 |
YJWGDGLILBZLND-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
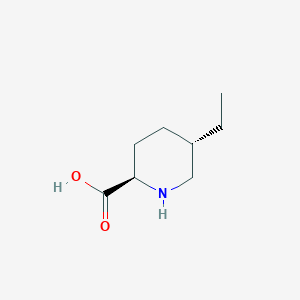
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
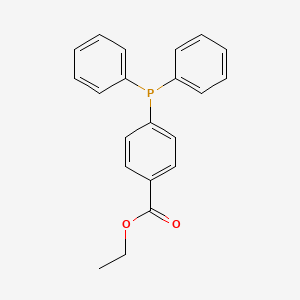
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
